Structural Architecture and Molecular Weight Dynamics of C.I. Acid Green 60: A Comprehensive Technical Guide
Structural Architecture and Molecular Weight Dynamics of C.I. Acid Green 60: A Comprehensive Technical Guide
Executive Summary
In the realm of industrial coloration and specialized biological staining, the behavior of a dye is inextricably linked to its molecular architecture. C.I. Acid Green 60 (CAS No. 12239-01-9) is a high-performance acid dye belonging to the anthraquinone class[1]. As a Senior Application Scientist, I approach the characterization of such complex molecules not merely as an analytical exercise, but as a predictive framework. Understanding the precise chemical structure and molecular weight of C.I. Acid Green 60 is paramount for optimizing dye-substrate affinity, formulating stable aqueous solutions, and predicting thermodynamic behavior during application.
This whitepaper provides an in-depth analysis of the structural causality, physicochemical properties, and self-validating analytical protocols required to characterize C.I. Acid Green 60.
Chemical Structure and Molecular Architecture
The core of C.I. Acid Green 60 is based on a rigid, planar 9,10-anthracenedione (anthraquinone) chromophore[2]. This structural foundation dictates its primary performance characteristics:
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Chromophoric System: Unlike azo dyes, which can be susceptible to reductive cleavage, the anthraquinone backbone provides exceptional photostability and resistance to oxidative degradation. The core is heavily substituted with electron-donating groups (such as amines) and bulky aryl groups. These substitutions extend the conjugated π -electron system, shifting the absorption maximum ( λmax ) into the red region of the visible spectrum, thereby reflecting a vibrant, deep green color.
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Auxochromic Groups: The solubility and binding mechanism of C.I. Acid Green 60 are governed by the presence of anionic sulfonate groups ( −SO3− ). These groups classify the molecule as an "acid dye." Under acidic conditions (pH 4.0–5.5), these sulfonate groups form strong electrostatic ionic bonds with protonated amine groups ( −NH3+ ) on substrates like wool, silk, and synthetic polyamides.
Molecular Weight Properties and Causality
C.I. Acid Green 60 possesses a verified molecular weight of 706.7 g/mol [1]. In the context of dye chemistry, molecular weight is not just a static number; it is the primary driver of kinetic diffusion and thermodynamic binding.
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Steric Hindrance and Diffusion Kinetics: A molecular weight of 706.7 g/mol places this dye in the mid-to-high range for acid dyes. The causality here is critical: a larger molecular volume reduces the diffusion coefficient of the dye within the polymer matrix of the substrate. Consequently, dyeing processes require optimized thermal energy (heat) to swell the polymer fibers and facilitate penetration.
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Binding Affinity and Fastness: While the high molecular weight slows initial diffusion, it exponentially increases the dye's wash fastness once inside the fiber. The expansive molecular surface area allows for extensive van der Waals forces and hydrogen bonding, which act synergistically with the primary ionic bonds to lock the dye into the substrate matrix.
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Solution Thermodynamics: In aqueous formulations (such as water-based inks), the bulky hydrophobic anthraquinone core competes with the hydrophilic sulfonate groups. At high concentrations, molecules of 706.7 g/mol are prone to π−π stacking (dimerization), which can lead to metamerism or shade shifting. Formulation requires precise cosolvent ratios to prevent this aggregation.
Quantitative Data Summary
The following table synthesizes the core physicochemical properties of C.I. Acid Green 60, providing a quick-reference baseline for formulation and experimental design.
| Parameter | Value / Description |
| Chemical Name | C.I. Acid Green 60 |
| CAS Registry Number | 12239-01-9 |
| Chemical Class | Anthraquinone Acid Dye |
| Molecular Weight | 706.7 g/mol |
| Primary Binding Mechanism | Electrostatic (Ionic) + Van der Waals |
| Application pH Range | 4.0 – 5.5 (Acidic) |
| Target Substrates | Polyamides, Keratin (Wool/Silk), Water-based Inks |
Self-Validating Analytical Protocols
To ensure scientific integrity and trustworthiness (E-E-A-T), the characterization of C.I. Acid Green 60 must employ orthogonal analytical techniques. The following protocols are designed as self-validating systems , incorporating internal controls to eliminate false positives and ensure reproducibility.
Protocol A: High-Resolution LC-MS for Molecular Weight Verification
Rationale: Liquid Chromatography-Mass Spectrometry (LC-MS) provides exact mass data to confirm the 706.7 g/mol molecular weight, while the chromatographic step ensures sample purity, ruling out isobaric impurities.
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Sample Preparation: Dissolve 1.0 mg of C.I. Acid Green 60 in 1 mL of LC-MS grade water/methanol (50:50, v/v).
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Causality: The mixed solvent system ensures complete solvation of both the hydrophobic anthraquinone core and the hydrophilic sulfonate groups, preventing column precipitation.
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Internal Standard Addition: Spike the sample with 10 µL of a known sulfonated internal standard (e.g., Acid Red 1 at 10 µg/mL).
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Chromatographic Separation: Inject 5 µL onto a C18 reverse-phase column (2.1 x 100 mm, 1.7 µm). Run a gradient of 0.1% formic acid in water to 0.1% formic acid in acetonitrile over 15 minutes.
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Mass Spectrometry (ESI-): Operate the mass spectrometer in negative electrospray ionization mode.
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Causality: Acid dyes containing sulfonate groups readily lose a proton to form [M−H]− or [M−Na]− ions. Negative mode is highly sensitive and specific for this ionization pathway.
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System Validation: The protocol is self-validated if the internal standard peak is detected with a signal-to-noise ratio > 100. Confirm the presence of the m/z 706.7 peak for the target analyte[2].
Protocol B: UV-Vis Spectrophotometry for Chromophore Profiling
Rationale: Verifies the electronic transitions of the anthraquinone core and determines the molar extinction coefficient for quantitative formulation.
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Calibration Curve: Prepare standard solutions of C.I. Acid Green 60 at 5, 10, 15, 20, and 25 mg/L in a pH 4.5 acetate buffer.
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Causality: Maintaining an acidic pH mimics real-world application conditions and prevents ionization state shifts that could alter the λmax .
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Blank Measurement: Zero the spectrophotometer using the pure pH 4.5 acetate buffer to eliminate background solvent absorbance.
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Measurement: Scan the solutions from 300 nm to 800 nm. Record the absorbance at the λmax .
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System Validation: Calculate the molar extinction coefficient ( ϵ ) using the Beer-Lambert Law ( A=ϵlc ). The system is validated only if the R2 of the calibration curve is ≥0.999 , proving the absence of concentration-dependent aggregation.
Visualizations of Workflows and Mechanisms
To synthesize the analytical and mechanistic concepts discussed, the following diagrams map the logical flow of characterization and the physical binding pathways of the dye.
Analytical workflow for the structural and molecular weight characterization of C.I. Acid Green 60.
Mechanistic pathway of C.I. Acid Green 60 binding to protonated substrates via dual interactions.
References
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NextSDS. "C.I. Acid Green 28 & Related Substances (C.I. Acid Green 60) — Chemical Substance Information." NextSDS Chemical Database. URL: [Link]
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United States International Trade Commission. "Imports of Benzenoid Chemicals and Products: Anthraquinone Dyes." USITC Publications. URL: [Link]
